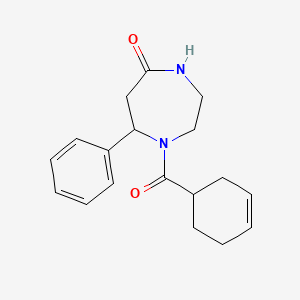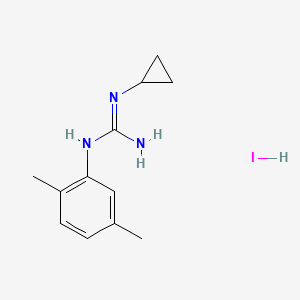
Plasma kallikrein-IN-3
Übersicht
Beschreibung
Plasma kallikrein-IN-3 is a compound that functions as an inhibitor of plasma kallikrein, a serine protease involved in the kallikrein-kinin system. This system plays a crucial role in various physiological processes, including blood coagulation, inflammation, and blood pressure regulation . This compound has garnered significant interest due to its potential therapeutic applications in treating conditions such as hereditary angioedema and other inflammatory disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of plasma kallikrein-IN-3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated systems and stringent quality control measures are essential to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Plasma kallikrein-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various derivatives with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
Plasma kallikrein-IN-3 has a wide range of scientific research applications, including:
Wirkmechanismus
Plasma kallikrein-IN-3 exerts its effects by binding to the active site of plasma kallikrein, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of kininogen to release kinins, which are peptides involved in inflammation and blood pressure regulation. The molecular targets of this compound include the serine protease domain of plasma kallikrein, and the pathways involved include the kallikrein-kinin system and related signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to plasma kallikrein-IN-3 include other plasma kallikrein inhibitors such as:
Ecallantide: A recombinant protein that inhibits plasma kallikrein.
Icatibant: A bradykinin receptor antagonist that indirectly affects the kallikrein-kinin system.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against plasma kallikrein. Unlike some other inhibitors, it offers a more targeted approach with potentially fewer side effects. Its chemical structure and functional groups contribute to its high specificity and efficacy in inhibiting plasma kallikrein .
Eigenschaften
IUPAC Name |
N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-8-19(21)24-14(2)18(13)10-22-20(26)16-9-23-25(12-16)11-15-4-6-17(27-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H2,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUARQDPFVJPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CNC(=O)C2=CN(N=C2)CC3=CC=C(C=C3)OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
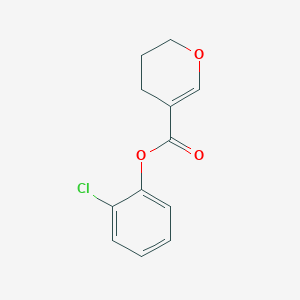
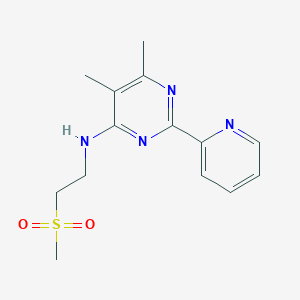
![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)
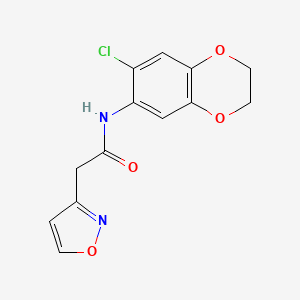

![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)
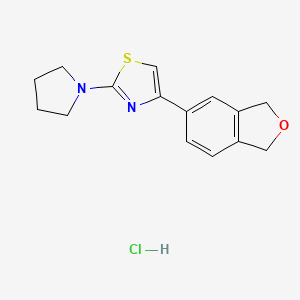
![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
